Stizolobinate

Description

Contextualizing Stizolobinate as a Non-Proteinogenic Amino Acid Intermediate

Non-proteinogenic amino acids are amino acids that are not genetically encoded for incorporation into proteins during translation nih.govh-its.org. While the human genome encodes for 22 proteinogenic amino acids (21 in eukaryotes), thousands of other amino acids exist naturally or can be synthesized h-its.org. Many NPAAs serve as vital intermediates in primary metabolic pathways, participate in post-translational modifications, or fulfill specific physiological roles h-its.orgnih.govwmcloud.orguni.lu.

This compound is specifically recognized as an intermediate in the biosynthesis of certain non-proteinogenic amino acids guidetopharmacology.org. It is formed through the enzymatic conversion of L-DOPA (3,4-dihydroxy-L-phenylalanine), itself a non-proteinogenic amino acid, by the enzyme this compound synthase nih.govguidetopharmacology.org. This enzymatic conversion involves the oxidative decarboxylation of L-DOPA, followed by a recyclization step to yield this compound guidetopharmacology.org.

Historical Perspectives on this compound Discovery and Initial Characterization

The understanding and characterization of this compound are intrinsically linked to the elucidation of its biosynthetic pathway, particularly the activity of this compound synthase. Research into this enzyme, also known as 3,4-dihydroxy-L-phenylalanine:oxygen 2,3-oxidoreductase (recyclizing), has been fundamental in defining how L-DOPA is transformed into this compound guidetopharmacology.org. The detailed mechanism of this enzymatic reaction, involving the coordination of molecular oxygen with L-DOPA to facilitate the oxidative process, has been a key area of investigation in its initial characterization guidetopharmacology.org. While a specific historical "discovery date" for the compound itself is not widely documented as a standalone event, its biochemical identity and role have been established through the study of its enzymatic synthesis and subsequent metabolic transformations.

Overview of this compound's Significance in Metabolic Investigations

This compound holds significance in metabolic investigations primarily due to its role as a precursor in the synthesis of various biologically active molecules guidetopharmacology.org. The study of this compound and its formation pathway contributes to a broader comprehension of amino acid metabolism and the intricate mechanisms of enzymatic catalysis within biological systems guidetopharmacology.org. Current research efforts often focus on thoroughly characterizing the enzymatic properties of this compound synthase, including its substrate specificity, optimal reaction conditions, and the structural basis underpinning its catalytic activity guidetopharmacology.org. This line of inquiry provides insights into novel biosynthetic pathways and their potential utility in the production of valuable chemicals and compounds guidetopharmacology.org. The exploration of this compound's metabolic significance extends to understanding its position within these complex biochemical networks and its contribution to the diversity of natural products.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

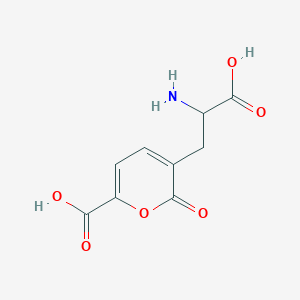

5-(2-amino-2-carboxyethyl)-6-oxopyran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO6/c10-5(7(11)12)3-4-1-2-6(8(13)14)16-9(4)15/h1-2,5H,3,10H2,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHFJNBYZGVNAOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)OC(=C1)C(=O)O)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Enzymology of Stizolobinate

Stizolobinate Synthase (EC 1.13.11.30): Molecular Characterization and Classification

The key enzyme responsible for the biosynthesis of this compound is this compound synthase. It is classified under the EC number 1.13.11.30. This classification places it in the family of oxidoreductases, specifically those that act on single donors with the incorporation of molecular oxygen (oxygenases). The systematic name for this enzyme is 3,4-dihydroxy-L-phenylalanine:oxygen 2,3-oxidoreductase (recyclizing), which provides a more detailed description of the reaction it catalyzes. nih.gov

Enzymatic Mechanism of 3,4-Dihydroxy-L-phenylalanine:Oxygen 2,3-Oxidoreductase (Recyclizing)

This compound synthase catalyzes the cleavage of the aromatic ring of its substrate, 3,4-dihydroxy-L-phenylalanine (L-DOPA), a process known as extradiol cleavage. nih.gov This type of reaction is characteristic of a class of enzymes called extradiol dioxygenases, which cleave the carbon-carbon bond in a catechol ring adjacent to the two hydroxyl groups. portlandpress.com

The general mechanism for extradiol dioxygenases involves the binding of the catechol substrate and molecular oxygen to a metal cofactor in the enzyme's active site. nih.gov In the case of this compound synthase, this cofactor is zinc (Zn2+). nih.gov The binding of the substrate and oxygen to the zinc ion facilitates the activation of oxygen and the subsequent attack on the aromatic ring. This leads to the insertion of both atoms of molecular oxygen into the substrate, resulting in the opening of the aromatic ring to form a linear muconic semialdehyde derivative. portlandpress.comnih.gov The "recyclizing" designation in its systematic name refers to the subsequent intramolecular cyclization of the initial product.

Substrate Specificity and Co-factor Requirements

The primary substrate for this compound synthase is 3,4-dihydroxy-L-phenylalanine (L-DOPA). nih.gov Research has demonstrated the efficient conversion of L-DOPA into this compound, establishing it as the direct precursor. nih.govresearchgate.net While the broader substrate specificity of this compound synthase has not been extensively detailed in the available literature, enzymes in the dioxygenase family can exhibit a range of specificities. Some are highly specific to their primary substrate, while others can act on a limited number of structurally similar compounds.

A crucial co-factor for the catalytic activity of this compound synthase is the divalent metal ion, Zinc (Zn2+). nih.gov Metal ions are common cofactors in dioxygenases, playing a central role in binding the substrates and facilitating the electron transfer necessary for oxygen activation. nih.gov

| Component | Role in this compound Synthesis |

| Substrate | 3,4-dihydroxy-L-phenylalanine (L-DOPA) |

| Co-factor | Zinc (Zn2+) |

Oxidative Decarboxylation and Recyclization Process

The initial product of the reaction catalyzed by this compound synthase is 5-(L-alanin-3-yl)-2-hydroxy-cis,cis-muconate 6-semialdehyde. wikipedia.org This linear intermediate then undergoes a subsequent two-step transformation to form the final stizolobinic acid. This process involves an intramolecular cyclization, where the molecule folds back on itself to form a heterocyclic ring. portlandpress.com This is followed by an oxidation step, which is dependent on the presence of either NAD+ or NADP+. nih.gov This final oxidation results in the formation of the stable α-pyrone ring structure characteristic of stizolobinic acid.

Integration within Broader Metabolic Pathways

The biosynthesis of this compound is not an isolated process but is intrinsically linked to primary metabolic pathways, particularly that of the amino acid tyrosine.

This compound in Tyrosine Metabolism Pathways

The synthesis of this compound directly branches off from the tyrosine metabolism pathway. Tyrosine is a precursor for the synthesis of L-DOPA, a crucial intermediate in both primary and secondary metabolism in plants. nih.govnih.gov L-DOPA can be formed from tyrosine via the action of enzymes such as tyrosinase. mdpi.com In plants that produce this compound, a portion of the L-DOPA pool is diverted from other metabolic fates, such as the biosynthesis of catecholamines or melanin (B1238610), and is utilized by this compound synthase to initiate the formation of this compound. nih.govnih.gov The presence of this compound synthase therefore represents a specific metabolic branch point in the utilization of L-DOPA in these organisms. researchgate.net

Related Enzymatic Systems and Pathway Interdependencies

The biosynthesis of this compound is not an isolated process but is deeply embedded within the broader network of plant secondary metabolism. Its formation is critically dependent on the availability of its direct precursor, 3,4-dihydroxy-L-phenylalanine (L-DOPA), which itself is a derivative of tyrosine. Consequently, the enzymatic systems and metabolic pathways that govern the synthesis and consumption of tyrosine and L-DOPA directly influence the production of this compound.

The primary enzyme responsible for this compound synthesis is This compound synthase . This enzyme catalyzes the conversion of L-DOPA into this compound. Research has shown that this enzymatic conversion is a critical control point in the pathway.

The interdependencies of the this compound biosynthetic pathway are most evident in its relationship with other metabolic routes that also utilize L-DOPA as a substrate. This competition for a common precursor creates a metabolic crossroads where the flux of L-DOPA is partitioned between different biosynthetic endpoints. Key competing pathways include the synthesis of:

Melanins: In many plants, L-DOPA is a precursor for the production of melanins, which are pigments involved in defense and stress responses. nih.govnih.gov The oxidation of L-DOPA is a key step in melanin synthesis. nih.gov

Catecholamines: L-DOPA can be decarboxylated to produce dopamine, which is a precursor to other catecholamines like adrenaline and noradrenaline. nih.gov These compounds have various physiological roles in plants. nih.gov

Alkaloids: L-DOPA serves as a precursor for a variety of specialized alkaloids in certain plant species. nih.gov

The partitioning of L-DOPA between these pathways is a tightly regulated process. The expression and activity of this compound synthase, relative to the enzymes in competing pathways, will ultimately determine the amount of this compound produced. Factors such as developmental stage, tissue type, and environmental stimuli can influence the expression of these enzymes, thereby shifting the metabolic flux towards the synthesis of one compound over another.

Metabolic engineering studies have demonstrated that increasing the flux towards tyrosine can lead to higher accumulation of L-DOPA and its derivatives. google.com This highlights the upstream control exerted by primary metabolism on the biosynthesis of specialized compounds like this compound. The interplay between these interconnected pathways is crucial for the plant's ability to adapt to its environment and fulfill its developmental programs.

Table 1: Key Compounds in the Biosynthesis and Metabolism of this compound

| Compound Name | Role |

| Tyrosine | Primary precursor for L-DOPA and numerous other secondary metabolites. nih.gov |

| 3,4-dihydroxy-L-phenylalanine (L-DOPA) | Direct precursor for this compound, melanins, and catecholamines. nih.govnih.gov |

| This compound | The final product of the pathway catalyzed by this compound synthase. |

| Dopamine | A catecholamine synthesized from L-DOPA. nih.gov |

| Melanin | A pigment synthesized from L-DOPA, involved in plant defense. nih.govnih.gov |

Table 2: Key Enzymes and their Functions

| Enzyme Name | Function |

| This compound synthase | Catalyzes the conversion of L-DOPA to this compound. |

| Tyrosine hydroxylase | An enzyme involved in the conversion of tyrosine to L-DOPA. nih.gov |

| DOPA decarboxylase | Catalyzes the conversion of L-DOPA to dopamine. nih.gov |

| Polyphenol Oxidase (PPO) | Involved in the oxidation of L-DOPA towards melanin synthesis. google.com |

Occurrence and Biological Contexts of Stizolobinate

Natural Presence and Distribution in Biological Systems

The distribution of Stizolobinate underscores its varied biological functions, ranging from plant metabolism to insect pigmentation.

This compound has been identified in higher plants, notably in etiolated seedlings of Stizolobium hassjoo and in Mucuna pruriens (velvet bean). genome.jpmicrobialtec.comacs.org Its biosynthesis in these plant species involves the enzyme this compound synthase (EC 1.13.11.30). microbialtec.comacs.orgbiorxiv.org This enzyme catalyzes the oxidative decarboxylation of L-DOPA (3,4-dihydroxy-L-phenylalanine) to form this compound. biorxiv.org The reaction is unique as it includes a recyclization step and requires zinc ions (Zn2+) as a cofactor. microbialtec.comacs.org this compound then serves as a precursor for other compounds, such as stizolobinic and stizolobic acids. genome.jpmicrobialtec.comacs.org

While the direct identification of this compound as a widespread metabolite in fungi is less extensively documented compared to plants and insects, this compound is classified under the BRITE hierarchy as a fungal toxin, specifically a mushroom toxin. uni-freiburg.de This classification suggests its presence or association with certain fungal species, particularly mushrooms. Furthermore, the enzyme this compound synthase, which is crucial for this compound biosynthesis, has been linked to microbial (including fungal) enzyme production, indicating a potential for its metabolic pathway components within fungal systems. wpi.edu Research on fungal pigment production also highlights the role of L-DOPA dioxygenases in betalain and hygroaurin biosynthesis in Basidiomycete fungi, pathways that involve precursors related to this compound synthesis. genominfo.org

This compound has been detected in the metabolic pathways of insects, notably in the silkworm Bombyx mori. In this organism, this compound, along with O-Stizolobate, are products derived from L-DOPA. Studies involving Bombyx mori imaginal disc growth factor (BmIDGF) mutants revealed that L-DOPA was significantly converted into O-Stizolobate and O-Stizolobinate, rather than into eumelanin, which is a vital precursor for insect melanin (B1238610). This indicates a clear presence and involvement of this compound in the complex metabolic network of insect pigmentation.

Biological Roles and Pathway Perturbations

This compound plays a role in various biological processes, particularly in pigment formation and metabolic regulation.

The metabolic flux involving this compound is subject to regulation, as evidenced in Bombyx mori. The disruption of the BmIDGF gene in silkworms leads to significant alterations in metabolic pathways, including those related to phenylalanine, beta-alanine, purine, and tyrosine metabolism. These perturbations result in an increased accumulation of this compound and O-Stizolobate, accompanied by a reduction in eumelanin. This finding indicates that BmIDGF plays a crucial role in regulating the metabolic flow of L-DOPA, influencing whether it is channeled towards melanin synthesis or diverted to other derivatives like this compound. The enzyme this compound synthase, responsible for converting L-DOPA to this compound, is a key point of control in this metabolic pathway, requiring Zn2+ for its activity. microbialtec.comacs.org The subsequent conversion of this compound into stizolobinic and stizolobic acids further illustrates the branching and complexity of these metabolic networks. genome.jpmicrobialtec.comacs.org

Theoretical Contributions to Amino Acid Metabolism and Enzymatic Catalysis Understanding

The study of this compound and its biosynthetic enzyme, this compound synthase, significantly contributes to the theoretical understanding of both amino acid metabolism and enzymatic catalysis.

Amino Acid Metabolism The formation of this compound from L-DOPA directly positions it within the broader framework of amino acid metabolism, particularly the catabolism of aromatic amino acids guidetopharmacology.org. Amino acid metabolism is a fundamental biological process vital for energy production, cellular signaling, and the maintenance of mitochondrial homeostasis across various life forms metabolomicsworkbench.org. Research indicates that amino acid catabolism can provide essential respiratory intermediates, especially under conditions of carbon starvation in plants metabolomicsworkbench.org. Furthermore, the intricate interplay between microbial amino acid metabolism in the gut and host amino acid homeostasis underscores its profound impact on metabolic health. The detailed characterization of pathways like the this compound synthesis pathway offers specific molecular insights into how diverse amino acids are synthesized, modified, and integrated into complex metabolic networks guidetopharmacology.org.

Enzymatic Catalysis Understanding this compound synthase exemplifies key principles of enzymatic catalysis. The enzyme's ability to catalyze a unique oxidative decarboxylation reaction, incorporating a recyclization step, provides a model for understanding novel biosynthetic pathways guidetopharmacology.org. Investigations into enzymes like this compound synthase are crucial for characterizing their enzymatic properties, including substrate specificity, optimal reaction conditions, and the structural basis of their catalytic activity guidetopharmacology.org.

Synthetic Approaches and Biotechnological Production Strategies

Chemoenzymatic Synthesis of Stizolobinate

Chemoenzymatic synthesis combines chemical reactions with enzymatic catalysis, offering a powerful route for producing complex molecules with high specificity and yield. For this compound, this approach centers on the action of this compound synthase.

This compound synthase (EC 1.13.11.30), also known as 3,4-dihydroxy-L-phenylalanine:oxygen 2,3-oxidoreductase (recyclizing), is the key enzyme responsible for the biosynthesis of this compound from L-DOPA (3,4-dihydroxy-L-phenylalanine). The enzymatic reaction involves the oxidative decarboxylation of L-DOPA, followed by a unique recyclization step that yields this compound. This enzyme plays a crucial role in the production of compounds that can serve as precursors for various biologically active molecules ontosight.ai.

The use of recombinant this compound synthase is a promising avenue for large-scale production. Advances in genetic engineering and biotechnology facilitate the overexpression of this enzyme in suitable host organisms ontosight.ai. Recombinant polypeptides, including this compound synthase, have been described, highlighting the potential for engineered enzymatic systems google.comgoogle.com. Heterologous expression, where a gene is expressed in an organism that does not naturally possess it, is a common technique for producing recombinant proteins like this compound synthase frontiersin.orgwikipedia.org.

Optimizing the reaction conditions for in vitro enzymatic production is critical for maximizing yield and efficiency. While specific detailed parameters for in vitro this compound synthase activity are not extensively documented in the provided search results, general principles derived from related enzymatic processes, such as L-DOPA production, can be applied. Factors typically optimized include:

pH: The pH of the reaction mixture significantly influences enzyme activity and stability.

Temperature: Optimal temperature ensures maximum enzyme activity without denaturation.

Substrate Concentration: Balancing substrate availability (e.g., L-DOPA) to avoid substrate inhibition or limitation.

Cofactors: Ensuring the presence of necessary cofactors, as some dioxygenases, like those involved in related pathways, may require cofactors such as ascorbic acid biorxiv.org.

Enzyme Concentration: Determining the optimal enzyme amount for a given substrate concentration.

Research on L-DOPA production in Mucuna pruriens cell suspension cultures, for instance, has explored various factors such as plant growth regulators, media composition (e.g., MS, Gamborg's-B5), media strength (0.5X, 1.0X, 2.0X), macro element concentrations, inoculum density, pH (e.g., pH 6.0), ammonium/nitrate ratios, and sucrose (B13894) concentrations (0-10%) to optimize biomass and L-DOPA production jabonline.injabonline.in. These parameters provide a framework for optimizing in vitro this compound synthase reactions.

Genetic Engineering for Enhanced this compound Biosynthesis

Genetic engineering offers powerful tools to enhance the biosynthesis of target compounds by modifying metabolic pathways within host organisms. This involves manipulating genes to increase the production of desired metabolites.

Overexpression strategies involve increasing the copy number or expression level of genes encoding enzymes in the this compound biosynthetic pathway within a chosen host. Common heterologous hosts for such purposes include bacteria like Escherichia coli and yeasts like Saccharomyces cerevisiae due to their rapid growth, ease of genetic manipulation, and high productivity frontiersin.orgnih.govnih.gov.

Promoter Selection: Utilizing strong, constitutive, or inducible promoters to control gene expression levels frontiersin.orgnih.gov.

Codon Optimization: Adapting gene sequences to the codon usage bias of the heterologous host for efficient translation mdpi.com.

Chaperone Co-expression: Expressing chaperones to assist in the correct folding of recombinant proteins, especially for complex enzymes mdpi.com.

Host Cell Engineering: Developing mutant host strains with reduced environments or modified metabolic profiles to support heterologous protein production mdpi.com.

Pathway engineering involves rational design and modification of metabolic networks to redirect metabolic flux towards the target compound, this compound. Key strategies include:

Tuning Gene Expression Levels: Adjusting the expression of both native and heterologous genes within the pathway to optimize flux and prevent bottlenecks nih.gov.

Identification of Branch-Point Metabolites: Pinpointing metabolic intermediates that serve as precursors for both the desired pathway and competing native pathways. By upregulating the target pathway and downregulating rival enzymes, flux can be efficiently channeled nih.gov.

Eliminating Competing Pathways: Deleting or downregulating genes involved in metabolic pathways that consume precursors or intermediates necessary for this compound synthesis.

Introducing Heterologous Pathways: Incorporating entire gene clusters from other organisms that contribute to the biosynthesis of this compound or its precursors nih.gov. For example, in diterpene production, incorporating a heterologous mevalonate (B85504) (MEV) pathway can significantly increase yields compared to enhancing the endogenous methyl erythritol (B158007) phosphate (B84403) (MEP) pathway nih.gov.

Precursor Sourcing and Metabolic Supply Chain Engineering

Efficient production of this compound is highly dependent on the availability of its primary precursor, L-DOPA ontosight.ai. Metabolic supply chain engineering focuses on ensuring a sufficient and sustained supply of these precursor molecules. This involves strategies to enhance the production of L-DOPA within the host system or to optimize its uptake and conversion.

Strategies to overcome precursor limitations include:

Enhancing Native Precursor Pathways: Modifying the host's intrinsic metabolic pathways to boost the production of L-DOPA. This can involve overexpression of rate-limiting enzymes in the L-DOPA biosynthesis pathway or engineering regulatory networks that control its production nih.gov.

Preventing Substrate Depletion by Competing Pathways: Implementing genetic modifications to reduce the consumption of L-DOPA or its upstream intermediates by alternative metabolic routes. This ensures that a greater proportion of the precursor is directed towards this compound synthesis nih.gov.

Utilizing Heterologous Enzymes and Pathways: Introducing enzymes from other organisms that can efficiently produce L-DOPA or its precursors, thereby establishing a robust supply chain within the engineered host nih.gov.

Optimizing Substrate Feeding: For in vitro or fermentation processes, optimizing the feeding strategy of L-DOPA or its simpler precursors can significantly impact the final yield.

Advanced Analytical and Characterization Methodologies in Stizolobinate Research

Spectroscopic Techniques for Stizolobinate Analysis

Spectroscopic methods are indispensable tools for the identification, structural elucidation, and quantitative analysis of chemical compounds like this compound.

Mass Spectrometry (MS) and its hyphenated variants, particularly Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS), are pivotal in metabolite profiling due to their high sensitivity, selectivity, and ability to provide structural information google.comnih.gov. For this compound, these techniques are crucial for its detection and quantification within complex biological samples.

In metabolomic studies, untargeted LC-MS analysis has been successfully employed to profile metabolites, including this compound. For instance, research on Bombyx mori (silkworm) mutants revealed that this compound was more abundant in imaginal disc growth factor (BmIDGF) mutants compared to the wild type. This finding suggests a role for this compound in the downstream metabolism of L-Dopa, where 5-(L-alanin-3-yl)-2-hydroxy-cis and 4-(L-alanin-3-yl)-2-hydroxy-cis, precursors to this compound, were found in higher concentrations in the mutants researchgate.net. Similarly, in a high-throughput metabolomic analysis of Ceropegia bulbosa varieties using LC-MS/MS, this compound was identified with a molecular weight of 228.05 and a retention time of 3.44 minutes mdpi.com.

LC-MS/MS facilitates the identification of metabolites by generating characteristic fragmentation patterns (MS/MS spectra) from precursor ions. This allows for the confident identification of this compound by comparing its fragmentation pattern to known standards or databases, even in the absence of a pure standard, especially when combined with accurate mass measurements nih.govacs.org.

Table 1: Illustrative LC-MS/MS Data for this compound Profiling

| Analyte | Retention Time (min) | Precursor Ion (m/z) | Fragment Ions (m/z) (Illustrative) | Relative Abundance (Example) |

| This compound | 3.44 | 228.05 | 184.04, 140.03, 96.02 | High in Mutant A, Low in WT |

| L-DOPA | 2.10 | 198.07 | 152.05, 135.04 | Varies |

| Metabolite X | 4.15 | 250.08 | 206.07, 162.06 | Detected |

Note: The fragment ions and relative abundance values in this table are illustrative examples to demonstrate the type of data obtained from LC-MS/MS profiling and are not actual experimental data for this compound beyond its reported molecular weight and retention time researchgate.netmdpi.com.

High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector (HPLC-PDA) is a robust technique for the separation, identification, and quantification of compounds in complex mixtures lucideon.comh-its.org. HPLC-PDA separates compounds based on their differential interactions with a stationary phase and a mobile phase, while the PDA detector provides UV-Vis absorption spectra across a range of wavelengths for each eluted compound lucideon.com.

In the context of this compound, HPLC-PDA would be employed to achieve high-resolution separation from other co-existing metabolites in biological extracts. The PDA detector would then provide a characteristic UV-Vis spectrum for this compound, aiding in its identification and peak purity assessment lucideon.com. This is particularly relevant given that enzymes like this compound synthase are involved in pathways related to L-DOPA dioxygenases, which produce compounds with distinct UV-Vis absorption profiles (e.g., betalamic acid at 405 nm, muscaflavin at 400 nm) wmcloud.org. While specific HPLC-PDA chromatograms for this compound were not found in the search results, the technique's general application for related compounds and in metabolomics suggests its utility for this compound.

Table 2: Illustrative HPLC-PDA Parameters and Hypothetical this compound Quantification

| Parameter | Value (Illustrative) |

| Column Type | C18 (e.g., 2.1 x 100 mm) |

| Mobile Phase | Acetonitrile/Water Gradient |

| Flow Rate | 0.3 mL/min |

| Detection Wavelength | 280 nm (or optimal λmax) |

| Retention Time | ~3.44 min |

| Limit of Detection | Low ng/mL range |

| Limit of Quantification | Low ng/mL range |

Note: The values in this table are illustrative examples of typical HPLC-PDA parameters and expected performance for a metabolite like this compound, and are not derived from specific experimental data for this compound.

Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for elucidating the molecular structure of organic compounds rsc.orgintertek.comgoogleapis.com.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths, corresponding to characteristic molecular vibrations googleapis.com. For this compound (C9H9NO6), IR spectroscopy would reveal the presence of key functional groups such as hydroxyl (-OH) stretching (broad band around 3200-3600 cm⁻¹), carbonyl (C=O) stretching from carboxylic acids (around 1700-1725 cm⁻¹) and potentially lactone or cyclic ester (higher wavenumbers), C-H stretching (around 2800-3000 cm⁻¹), and C-O stretching. The presence of a nitrogen atom and its bonding environment would also be reflected in the IR spectrum, possibly showing N-H stretches if it's an amine or amide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most definitive technique for determining the complete atomic-level structure of organic molecules rsc.orgintertek.com. By analyzing the chemical shifts, coupling patterns, and integration of signals from various nuclei (e.g., ¹H, ¹³C, ¹⁵N), a detailed picture of the molecular skeleton, connectivity, and stereochemistry can be constructed rsc.orgintertek.com. For this compound, ¹H NMR would provide information on the number and environment of hydrogen atoms, while ¹³C NMR would reveal the carbon skeleton. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) would further confirm connectivity and long-range correlations, enabling the full structural assignment of this compound. While specific IR and NMR spectra for this compound were not found in the provided search results, these techniques are standard for the structural characterization of novel or unconfirmed metabolites.

UV-Visible (UV-Vis) spectroscopy is a widely used technique for monitoring chemical reactions, especially when reactants, products, or intermediates have distinct chromophores that absorb light in the UV or visible regions of the electromagnetic spectrum nih.govmdpi.com. The Beer-Lambert Law, which states that absorbance is directly proportional to concentration, allows for real-time tracking of concentration changes during a reaction.

Given that this compound is related to the biosynthesis of betalains (B12646263) and muscaflavins from L-DOPA, and enzymes like L-DOPA dioxygenases (AmDODA) are involved in its pathway, UV-Vis spectroscopy would be highly applicable. The products of L-DOPA dioxygenase activity, such as betalamic acid and muscaflavin, exhibit strong absorption bands in the visible region (e.g., 405 nm and 400 nm, respectively) wmcloud.org. If this compound or its direct precursors/products in a reaction pathway possess unique chromophores, changes in their concentrations can be monitored by observing the absorbance at their characteristic wavelengths. This allows for the determination of reaction rates, enzyme kinetics, and the identification of transient intermediates wmcloud.org.

Table 3: Illustrative UV-Visible Spectroscopy Data for Reaction Monitoring

| Time (min) | Absorbance at λmax (this compound) | Concentration (µM) (Calculated) |

| 0 | 0.05 | 2.5 |

| 10 | 0.15 | 7.5 |

| 20 | 0.28 | 14.0 |

| 30 | 0.40 | 20.0 |

| 40 | 0.45 | 22.5 |

| 50 | 0.46 | 23.0 |

Note: The absorbance and concentration values in this table are illustrative examples to demonstrate how UV-Vis spectroscopy can be used for reaction monitoring, assuming this compound has a measurable absorbance at a specific wavelength. These are not actual experimental data for this compound.

'-omics' Approaches in this compound Pathway Elucidation

'-omics' approaches, particularly metabolomics, play a crucial role in understanding the complex biochemical networks and pathways in which compounds like this compound are involved.

Metabolomics is the large-scale study of small molecules, known as metabolites, within biological systems. Metabolomic profiling aims to identify and quantify the complete set of metabolites in a given biological sample, providing a snapshot of the organism's physiological state and revealing dynamic perturbations in response to various conditions.

For this compound, metabolomic profiling, often performed using high-resolution LC-MS/MS, has been instrumental in its detection and in understanding its biological context researchgate.net. As previously mentioned, untargeted metabolomics studies have identified this compound in Bombyx mori mutants, where its increased abundance suggested its involvement in the L-Dopa metabolic pathway researchgate.net. This type of profiling allows researchers to not only detect this compound but also simultaneously identify and quantify its precursors, intermediates, and downstream products, thereby providing a comprehensive view of its metabolic network.

The data generated from metabolomic profiling can be subjected to advanced statistical analyses to identify significantly altered metabolites and to map them onto known metabolic pathways, leading to the elucidation of novel pathways or the confirmation of existing ones. This holistic approach helps in understanding the biological function of this compound and its contribution to specific physiological processes.

Table 4: Illustrative Metabolomic Profiling Results for this compound and Related Metabolites

| Metabolite | Sample Group 1 (Mean Abundance) | Sample Group 2 (Mean Abundance) | Fold Change (Group 2/Group 1) | p-value | Pathway (Hypothetical) |

| This compound | 1500 | 4500 | 3.0 | <0.01 | L-Dopa Metabolism |

| L-Dopa | 10000 | 8000 | 0.8 | 0.05 | L-Dopa Metabolism |

| Precursor A | 500 | 1800 | 3.6 | <0.001 | L-Dopa Metabolism |

| Related Metabolite Y | 2000 | 2100 | 1.05 | 0.7 | Other Pathway |

Note: The abundance, fold change, and p-value values in this table are illustrative examples to demonstrate the type of data obtained from metabolomic profiling and are not actual experimental data for this compound beyond its reported increased abundance in specific contexts researchgate.net.

Computational and Theoretical Studies on Stizolobinate and Its Synthase

Molecular Modeling and Simulation of Stizolobinate Synthase

Molecular modeling and simulation techniques allow for the detailed examination of enzyme architecture and the dynamic processes that govern its catalytic activity.

In the absence of an experimentally determined structure for this compound synthase, homology modeling, also known as comparative modeling, serves as a robust method to generate a three-dimensional atomic-resolution model. wikipedia.org This technique relies on the principle that proteins with similar amino acid sequences adopt similar tertiary structures. wikipedia.org The process begins with identifying a suitable template structure, which would be an experimentally resolved structure of a homologous protein with a high degree of sequence identity to this compound synthase. wikipedia.org For instance, the crystal structure of L-DOPA 2,3-dioxygenase (SsDDO) could serve as a potential template. nih.govutsa.edu

The homology modeling workflow involves several key steps:

Template Selection: Identifying one or more known protein structures that are evolutionarily related to the target sequence (this compound synthase). This is typically achieved using sequence alignment tools like BLAST or FASTA to search protein databases. wikipedia.org

Sequence Alignment: Creating a precise alignment between the target and template sequences. The accuracy of this alignment is critical for the quality of the final model. wikipedia.org

Model Building: Generating the 3D coordinates of the target protein based on the aligned template structure. This step involves copying the coordinates of the conserved regions and building the coordinates for insertions and deletions. wikipedia.org

Model Refinement and Validation: The initial model is then refined to correct any steric clashes or unfavorable geometries. The quality of the final model is assessed using various computational tools that check its stereochemical parameters, such as Ramachandran plot analysis. researchgate.net

Molecular dynamics (MD) simulations provide a computational microscope to observe the movements of atoms in a protein over time. These simulations can reveal the inherent flexibility of this compound synthase and how its conformation changes in response to substrate binding and catalysis. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of each atom, providing insights into:

Loop movements: Identifying flexible loop regions that may play a role in substrate entry and product release.

Domain motions: Observing large-scale conformational changes between different domains of the enzyme.

For example, MD simulations of L-DOPA docked into the β2-adrenergic receptor have been used to study the stability of ligand-protein interactions over time. mdpi.com Similar simulations on a homology model of this compound synthase could elucidate the dynamic behavior of the active site and its interaction with this compound's precursor.

Understanding how the substrate binds to this compound synthase is crucial for elucidating its catalytic mechanism. Ligand binding site analysis aims to identify and characterize the pocket within the enzyme where the substrate binds. Computational tools can predict the location and properties of these binding sites based on the protein's 3D structure.

Once a binding site is identified, molecular docking can be used to predict the preferred orientation of the substrate when bound to the enzyme. nih.gov Docking algorithms explore various possible conformations of the substrate within the active site and score them based on their binding affinity. nih.gov This allows for the identification of key amino acid residues involved in substrate recognition and binding. For example, docking studies on L-DOPA 2,3-dioxygenase have been used to understand how different substrates are accommodated within the active site. nih.govnsf.gov Similar studies on this compound synthase would provide valuable information on the specific interactions that facilitate the binding of its substrate, L-DOPA.

| Computational Technique | Application to this compound Synthase | Key Insights |

|---|---|---|

| Homology Modeling | Prediction of the 3D structure of this compound synthase. | Provides a structural framework for further computational analysis. |

| Molecular Dynamics Simulations | Studying the conformational changes and flexibility of the enzyme. | Reveals the dynamic nature of the active site and potential allosteric sites. |

| Ligand Docking | Predicting the binding mode of the substrate to the enzyme. | Identifies key amino acid residues involved in substrate recognition and catalysis. |

in silico Pathway Reconstruction and Flux Balance Analysis

Computational systems biology provides tools to model and analyze metabolic pathways at a genome scale.

Flux Balance Analysis (FBA) is a mathematical method used to predict the flow of metabolites through a reconstructed metabolic network. nih.govnih.gov By applying constraints based on the stoichiometry of the reactions and the availability of nutrients, FBA can calculate the theoretical maximum yield of a particular product, such as this compound. This can be invaluable for metabolic engineering efforts aimed at increasing the production of this compound.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Related Compounds (if applicable to this compound's academic study)

QSAR and pharmacophore modeling are computational techniques primarily used in drug discovery but also have applications in academic studies to understand the relationship between a molecule's structure and its biological activity. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical model that correlates the chemical structure of a series of compounds with their biological activity. researchgate.netnih.govacs.org For compounds structurally related to this compound, a QSAR model could be developed to predict their potential biological activities based on various molecular descriptors. These descriptors can be physicochemical properties, electronic properties, or topological indices.

Article on the Chemical Compound “this compound” Cannot Be Generated

Following a comprehensive search of scientific literature and databases, it has been determined that there is insufficient specific information available on the chemical compound “this compound” to generate the requested article. The detailed outline provided requires in-depth, scientifically accurate content on molecular interactions and cellular mechanisms that are not documented for this specific compound in the available research.

The search for information pertaining to this compound yielded results primarily on the related, but chemically distinct, compounds stizolobinic acid and stizolobic acid . While these compounds are derived from the same plant genus, Stizolobium, the scientific findings related to them cannot be accurately attributed to "this compound" without specific evidence. Adhering to the strict instructions to focus solely on "this compound" and the provided outline prevents the substitution of information from these related molecules.

Specifically, the literature search did not yield adequate information for the following mandated sections:

Molecular Interactions and Cellular Mechanisms Non Clinical Focus

Impact on Gene Expression and Protein Synthesis (Non-Clinical):The effect of Stizolobinate on gene expression or the synthesis of proteins has not been a subject of available scientific investigation.

Generating content for the requested article under these circumstances would require speculation and the inaccurate application of data from other compounds, which would compromise the scientific integrity and authority of the article. Therefore, in adherence with the instructions to provide accurate, focused, and verifiable information, the article on "this compound" cannot be produced.

Emerging Research Areas and Future Perspectives

Unexplored Biosynthetic Routes and Novel Stizolobinate-Derived Metabolites

The biosynthesis of this compound (PubChem CID: 440897) in organisms like the velvet bean (Mucuna pruriens) is known to involve this compound synthase (EC 1.13.11.30), which acts upon L-2,3-seco-DOPA biorxiv.orgbiorxiv.org. However, the full spectrum of its biosynthetic pathways and the potential for novel this compound-derived metabolites remain largely unexplored. L-DOPA dioxygenases (DODAs), a class of enzymes that includes this compound synthase, are known to catalyze the oxidative cleavage of the catechol ring of L-DOPA (PubChem CID: 6047) at various positions, including 4,5 and 2,3 biorxiv.orgacs.org. This enzymatic promiscuity suggests that under different biological or environmental conditions, or in other organisms, alternative seco-DOPA derivatives could be formed, leading to the discovery of previously uncharacterized this compound-related compounds.

Recent metabolomic studies, such as those conducted on Bombyx mori mutants, have already indicated the presence of increased abundances of compounds like 5-(L-alanin-3-yl)-2-hydroxy-cis and 4-(L-alanin-3-yl)-2-hydroxy-cis. These compounds are downstream of L-DOPA and are implicated in the production of O-Stizolobate (PubChem CID: 6971033) and O-Stizolobinate, highlighting the existence of diverse metabolic fates for L-DOPA and the potential for novel this compound-derived structures nih.gov. Further molecular studies are crucial to fully elucidate the evolutionary role of this compound synthase in these complex synthetic processes chempedia.info.

Table 1: Key Metabolites and Their Biosynthetic Relationships

| Compound Name | Precursor | Enzyme/Pathway | Known Role |

| This compound | L-2,3-seco-DOPA | This compound Synthase | Secondary Metabolite |

| O-Stizolobate | L-DOPA derived intermediates | Unexplored/Partially Characterized | Related to this compound production |

| L-DOPA | Tyrosine | Tyrosine Metabolism | Precursor to various metabolites including this compound |

Applications of Directed Evolution and Enzyme Engineering for this compound Synthase Variants

Enzyme engineering, particularly through directed evolution, offers a powerful approach to modify and optimize enzymes for specific purposes, including those involved in this compound biosynthesis patsnap.comnih.gov. Directed evolution mimics natural selection in a laboratory setting, allowing researchers to generate diverse enzyme variants and select for those with enhanced properties such as increased stability, activity, or altered substrate specificity patsnap.comsigmaaldrich.combiorxiv.orgresearchgate.netwiley-vch.de.

For this compound synthase (EC 1.13.11.30), directed evolution and rational design techniques, including site-directed mutagenesis, can be applied to create variants with improved catalytic efficiency or to explore novel reaction specificities patsnap.comgoogle.comgoogleapis.comfrontiersin.orgd-nb.info. The goal is to develop this compound synthase variants that are more robust, efficient, and potentially capable of producing novel this compound analogs or related compounds under controlled conditions patsnap.com. Computational tools are increasingly being integrated into enzyme engineering pipelines, enabling faster and more efficient identification of enzyme variants with desired altered properties, which can significantly accelerate the discovery and optimization process frontiersin.org.

Advancements in Analytical Techniques for Comprehensive this compound Profiling

The accurate and comprehensive profiling of this compound and its related metabolites is critical for understanding its biological roles and exploring its potential. Recent advancements in analytical techniques are revolutionizing this field, offering enhanced sensitivity, selectivity, and speed. High-resolution mass spectrometry (MS) and tandem mass spectrometry (MS/MS) are particularly powerful for impurity and metabolite profiling, providing detailed structural information and enabling the detection of trace amounts of compounds in complex mixtures nih.govsterlingpharmasolutions.compharmaceuticalconferences.com.

The integration of artificial intelligence (AI) and machine learning algorithms with these analytical platforms is accelerating data analysis and improving data interpretation, leading to deeper insights into complex molecular profiles pharmaceuticalconferences.comjicrcr.comsolubilityofthings.com. Furthermore, the development of portable analytical devices is enabling real-time, on-site monitoring, which could be transformative for studying this compound in its natural ecological contexts solubilityofthings.com. Techniques such as gas chromatography (GC) coupled with soft chemical ionization mass spectrometry, while often used for volatile compounds, exemplify the broader trend towards highly sensitive and selective profiling methods applicable to diverse metabolomes frontiersin.org.

Deeper Understanding of this compound's Ecological and Evolutionary Roles

The ecological and evolutionary roles of secondary metabolites like this compound are complex and represent a significant area for future research. While specific studies on this compound's precise ecological functions are still emerging, general principles of chemical ecology and evolutionary biology provide a framework for investigation. Secondary metabolites often play crucial roles in plant-herbivore interactions, pathogen defense, and interspecies communication. Understanding this compound's distribution across different plant species and its concentration in various tissues under different environmental stresses could reveal its defensive or signaling functions.

From an evolutionary perspective, molecular studies are needed to elucidate the evolutionary trajectory of this compound synthase and its related enzymes chempedia.info. This could involve comparative genomics to identify how the genes encoding these enzymes have evolved across different species, providing insights into their functional adaptations abdn.ac.uk. The rapid pace of evolution, particularly in response to environmental changes, suggests that the production and roles of this compound might also be subject to dynamic evolutionary pressures monash.edu. Research in this area could explore how this compound contributes to an organism's fitness, its role in co-evolutionary arms races, or its potential as a keystone chemical in specific ecosystems abdn.ac.uknatureaustralia.org.au.

Integration of Multi-Omics Data for Systems-Level Comprehension

A holistic understanding of this compound's biology necessitates the integration of multi-omics data. Multi-omics approaches combine datasets from various "omics" technologies—including genomics (the study of the entire genome), transcriptomics (RNA transcripts), proteomics (proteins), and metabolomics (small molecules like this compound)—to provide a comprehensive view of complex biological systems azolifesciences.commdpi.comnih.gov.

By integrating these diverse data layers, researchers can uncover intricate relationships and regulatory mechanisms that are not apparent from single-omics analyses azolifesciences.comnih.gov. For instance, combining genomic data (identifying genes for this compound synthase) with transcriptomic data (gene expression levels), proteomic data (enzyme abundance), and metabolomic data (this compound levels) can elucidate the complete regulatory network governing this compound production. Bioinformatics methods, computational tools such as network analysis and machine learning, and specialized web platforms (e.g., OmicsAnalyst, MVP, OmicsNet 2.0, and the R package mixOmics) are essential for processing, analyzing, and integrating these heterogeneous datasets azolifesciences.commdpi.comnih.govmixomics.orgresearchgate.net. This systems-level approach is crucial for bridging the gap from genotype to phenotype, offering unprecedented insights into this compound's biological functions and its interplay within the broader cellular and ecological context nih.gov.

Table 2: Omics Technologies and Their Contribution to this compound Research

| Omics Technology | Data Type | Contribution to this compound Research |

| Genomics | DNA sequence | Identification of genes encoding this compound synthase and related enzymes. |

| Transcriptomics | RNA transcripts | Understanding gene expression patterns of this compound biosynthetic enzymes under different conditions. |

| Proteomics | Proteins | Quantifying the abundance and modifications of this compound synthase and other related proteins. |

| Metabolomics | Small molecules | Comprehensive profiling and quantification of this compound and its precursors/derivatives. |

Q & A

Q. What are the established protocols for synthesizing and characterizing Stizolobinate in laboratory settings?

- Methodological Answer : this compound (C9H9NO6, MW: 227.17 g/mol) synthesis typically involves condensation reactions of precursor molecules under controlled pH and temperature. Key steps include:

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) .

- Characterization :

- NMR : Compare experimental <sup>1</sup>H and <sup>13</sup>C NMR spectra with predicted values (e.g., δH 3.2–4.1 ppm for carboxylic protons) .

- Purity assessment : HPLC with UV detection at 254 nm, ensuring >95% purity .

- Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include synthesis details in the main text or supplementary materials .

Q. How can researchers ensure reproducibility in this compound synthesis?

- Methodological Answer : Reproducibility requires:

- Detailed protocols : Specify reaction conditions (e.g., molar ratios, solvent systems, reaction time) in supplementary files .

- Batch consistency : Use standardized reagents and validate equipment (e.g., NMR calibration with tetramethylsilane) .

- Error reporting : Quantify deviations in yield or purity and cross-validate with independent labs .

Q. What analytical techniques are critical for verifying this compound’s structural identity?

- Methodological Answer :

- Spectroscopic methods :

- FT-IR : Confirm carboxylate (C=O stretch ~1700 cm<sup>-1</sup>) and amine (N–H bend ~1550 cm<sup>-1</sup>) groups .

- Mass spectrometry : Compare experimental m/z (227.0430 exact mass) with theoretical values .

- Thermodynamic properties : Calculate Gibbs free energy (ΔG = -185.4 kcal/mol) via calorimetry .

Advanced Research Questions

Q. How can discrepancies between experimental and computational NMR data for this compound be resolved?

- Methodological Answer :

- Data validation :

- Use density functional theory (DFT) to simulate NMR spectra, adjusting solvent and temperature parameters .

- Cross-check with experimental <sup>13</sup>C NMR shifts (e.g., carbonyl carbons at δC 170–180 ppm) .

- Error sources : Account for tautomeric equilibria or proton exchange effects in aqueous solutions .

Q. What strategies optimize this compound’s stability in biochemical assays?

- Methodological Answer :

- pH optimization : Maintain pH 6–8 to prevent hydrolysis of carboxylate groups .

- Lyophilization : Stabilize the compound in solid form for long-term storage .

- Degradation studies : Use accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) to identify degradation products via LC-MS .

Q. How can this compound’s role in metabolic pathways be investigated using isotopic labeling?

- Methodological Answer :

- Tracer design : Synthesize <sup>13</sup>C-labeled this compound at the carboxyl positions .

- Pathway mapping : Track incorporation into downstream metabolites via mass spectrometry imaging (MSI) .

- Data interpretation : Use metabolic flux analysis to quantify turnover rates .

Q. What computational models predict this compound’s interactions with enzymatic targets?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina to model binding affinities with target enzymes (e.g., oxidoreductases) .

- MD simulations : Run 100-ns trajectories to assess conformational stability in solvent .

- Validation : Compare predicted binding energies with surface plasmon resonance (SPR) data .

Data Contradiction and Interpretation

Q. How should researchers address conflicting reports on this compound’s thermodynamic properties?

- Methodological Answer :

Q. What frameworks guide hypothesis development for this compound’s biological activity?

- Methodological Answer : Apply the PICOT framework:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.